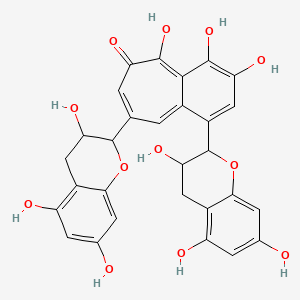
Theaflavine;(-)-Theaflavin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theaflavine;(-)-Theaflavin is a polyphenolic compound predominantly found in black tea. It is formed during the fermentation process of tea leaves, where catechins are oxidized. This compound is known for its distinctive reddish-orange color and contributes to the flavor and health benefits of black tea. This compound has garnered significant attention due to its potential antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Theaflavine;(-)-Theaflavin can be synthesized through the oxidative coupling of catechins, specifically epicatechin and epigallocatechin. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide under controlled pH and temperature conditions to facilitate the formation of theaflavins.
Industrial Production Methods: In the industrial setting, this compound is produced during the fermentation of tea leaves. The process involves withering, rolling, and oxidizing the leaves, which leads to the enzymatic conversion of catechins to theaflavins. The conditions such as temperature, humidity, and duration of fermentation are carefully controlled to optimize the yield of theaflavins.
Chemical Reactions Analysis
Types of Reactions: Theaflavine;(-)-Theaflavin undergoes various chemical reactions, including:
Oxidation: Theaflavins can be further oxidized to form thearubigins, which are larger polyphenolic compounds.
Reduction: Under certain conditions, theaflavins can be reduced back to catechins.
Substitution: Theaflavins can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, ascorbic acid.
Conditions: Reactions are typically carried out in aqueous solutions at controlled pH and temperature.
Major Products Formed:
Thearubigins: Formed through further oxidation of theaflavins.
Catechins: Formed through the reduction of theaflavins.
Scientific Research Applications
Theaflavine;(-)-Theaflavin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyphenolic oxidation and polymerization reactions.
Biology: Investigated for its role in cellular signaling pathways and gene expression modulation.
Medicine: Explored for its potential therapeutic effects in cancer prevention, cardiovascular health, and neuroprotection.
Industry: Utilized in the food and beverage industry for its antioxidant properties and as a natural colorant.
Mechanism of Action
Theaflavine;(-)-Theaflavin exerts its effects through several mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Properties: Induces apoptosis in cancer cells by modulating signaling pathways such as the p53 and NF-κB pathways.
Cardiovascular Benefits: Improves endothelial function and reduces blood pressure by enhancing nitric oxide production.
Comparison with Similar Compounds
Theaflavine;(-)-Theaflavin is unique among polyphenols due to its specific structure and formation process. Similar compounds include:
Catechins: Found in green tea, catechins are the precursors to theaflavins and have similar antioxidant properties.
Thearubigins: Larger polyphenolic compounds formed from the oxidation of theaflavins, contributing to the color and flavor of black tea.
Flavonoids: A broad class of polyphenolic compounds found in various plants, with diverse biological activities.
This compound stands out due to its specific formation during tea fermentation and its potent biological activities, making it a compound of significant interest in both research and industry.
Properties
Molecular Formula |
C29H24O12 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one |
InChI |
InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38) |
InChI Key |
IPMYMEWFZKHGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


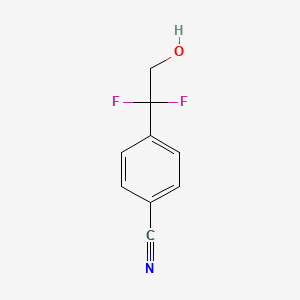
![9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate](/img/structure/B15127069.png)
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol](/img/structure/B15127072.png)
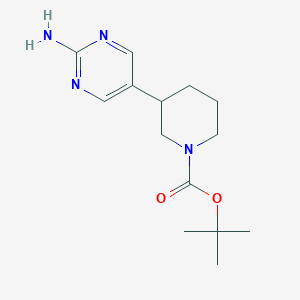
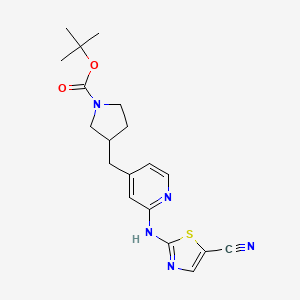
![rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans](/img/structure/B15127093.png)
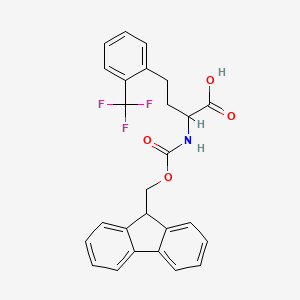
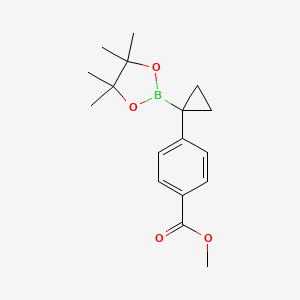
![6,15,24-Triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B15127103.png)
![5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid](/img/structure/B15127110.png)
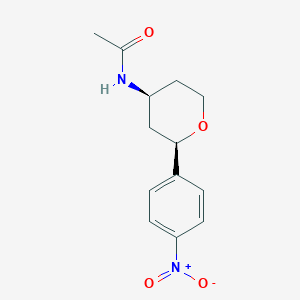
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)
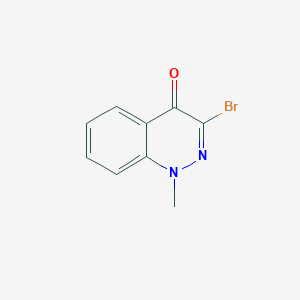
![rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis](/img/structure/B15127147.png)
